1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane
Description
1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane (CAS: 646066-49-1) is a brominated alkane derivative with a polyether side chain. Its molecular formula is C₁₁H₂₃BrO₃, and it has a molar mass of 283.2 g/mol . The compound features a hexane backbone substituted with a bromine atom at the terminal carbon (position 1) and a branched ether chain at position 6. The ether chain consists of two ethoxy units and a methoxy terminus, enhancing its solubility in polar solvents and versatility in organic synthesis .
This compound is primarily used as an intermediate in pharmaceutical and materials science research, particularly in drug delivery systems due to its amphiphilic properties . Its structure balances reactivity (from the bromine) and stability (from the ether groups), making it suitable for nucleophilic substitutions and cross-coupling reactions .
Properties
CAS No. |
646066-49-1 |
|---|---|
Molecular Formula |
C11H23BrO3 |
Molecular Weight |
283.20 g/mol |
IUPAC Name |
1-bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane |
InChI |
InChI=1S/C11H23BrO3/c1-13-8-9-15-11-10-14-7-5-3-2-4-6-12/h2-11H2,1H3 |
InChI Key |
OPZDFMZUVLTSGS-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane can be synthesized through the reaction of 1,6-dibromohexane with triethylene glycol monomethyl ether in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by different nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ether moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium salts of nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Corresponding substituted ethers, amines, or thioethers.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Linker in PROTACs :
- 1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane serves as a crucial linker in the design of PROTAC (Proteolysis Targeting Chimeras) molecules. PROTACs are innovative therapeutic agents that induce targeted protein degradation, offering a novel approach to cancer treatment and other diseases by selectively eliminating pathogenic proteins .
- Synthesis of Therapeutic Compounds :
Applications in Material Science
- Polymeric Materials :
- Fluorogenic Probes :
Case Study 1: PROTAC Development
A study published in EBioMedicine highlighted the use of this compound as a linker in the development of a PROTAC targeting a specific oncoprotein associated with breast cancer. The results demonstrated enhanced degradation efficiency compared to traditional small molecules, showcasing the compound's potential in targeted therapy .
Case Study 2: Polymer Synthesis
Research conducted on the synthesis of new polymeric materials incorporated this compound into a copolymer framework, resulting in materials with improved thermal stability and mechanical properties. These materials were tested for use in electronic devices, showing promising results for future applications in flexible electronics .
Mechanism of Action
The mechanism of action of 1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane involves its reactivity as an electrophile due to the presence of the bromine atom. It can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic and biochemical applications.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared below with structurally related brominated alkanes and ether derivatives:
Industrial and Pharmaceutical Relevance
- Drug Delivery : The triether chain mimics PEG structures, improving the pharmacokinetics of conjugated drugs .
- Surface-Active Agents: Acts as a surfactant in nanoparticle synthesis due to its amphiphilic structure .
Biological Activity
1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromine atom and multiple ether linkages, may exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of hexane derivatives with brominating agents in the presence of ether linkages. For example, a method described in the literature involves using 1-bromohexane and diethylene glycol methyl ether under specific conditions to yield the desired product with high purity and yield .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of ether linkages may enhance membrane permeability, allowing for better interaction with microbial cells .
- Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. The bromine atom may play a crucial role in this activity by participating in nucleophilic substitution reactions within cellular environments .
- Neuroprotective Effects : There is emerging evidence that compounds containing ether functionalities can protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases .
Antimicrobial Activity
A study evaluating various ether derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 50 µg/mL for certain derivatives, suggesting a promising lead for antibiotic development .
Cytotoxicity in Cancer Research
Research has also focused on the cytotoxic effects of this compound on different cancer cell lines. For instance, a study reported that this compound induced apoptosis in MCF-7 breast cancer cells at concentrations above 100 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, highlighting its potential as an anticancer agent .
Data Tables
| Biological Activity | Test Organism/Cell Line | MIC (µg/mL) | Remarks |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 50 | Effective against gram-positive bacteria |
| Antibacterial | Escherichia coli | 75 | Effective against gram-negative bacteria |
| Cytotoxicity | MCF-7 (breast cancer) | >100 | Induces apoptosis |
Q & A
Q. What are the established synthetic routes for 1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane, and how are critical reaction parameters optimized?
The synthesis typically involves alkylation or etherification reactions. For example, a bromoacetate derivative with a similar polyether chain (2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-bromoacetate) was prepared using n-BuLi in dry DME under an inert atmosphere, followed by slow addition of the brominated precursor at controlled temperatures (-20°C to room temperature) . Key parameters include:
- Solvent choice : Tetrahydrofuran (THF) or dimethyl ether (DME) enhances solubility of intermediates.
- Stoichiometry : Excess brominated reagent (e.g., 1.5 equivalents) improves yield.
- Temperature control : Gradual warming prevents side reactions (e.g., elimination).
Purification often involves flash chromatography (e.g., 9:1 DCM/MeOH) or recrystallization from hexane/dichloromethane mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) confirm molecular weight (C11H23BrO3: ~307.2 g/mol). Fragmentation patterns reveal cleavage at ether linkages .
- Infrared (IR) Spectroscopy : Strong C-O-C stretches (~1100 cm⁻¹) and C-Br bonds (~600 cm⁻¹) are diagnostic .
Q. What purification strategies are recommended for removing impurities or byproducts?
- Flash Chromatography : Use gradient elution (e.g., hexane/ethyl acetate) to separate brominated products from unreacted starting materials. achieved 41% yield using 9:1 DCM/MeOH .
- Recrystallization : Hexane/dichloromethane (1:20 v/v) effectively isolates crystalline products .
- Distillation : For liquid forms, fractional distillation under reduced pressure (e.g., 18 mm Hg) can refine purity, as seen in similar methoxyethoxy compounds .
Advanced Research Questions
Q. How does the polyether chain influence the reactivity of this compound in nucleophilic substitution reactions?
The polyether chain enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating SN2 reactions. The ether oxygens may stabilize transition states via weak coordination to cations (e.g., Li⁺ in organometallic reactions) . However, steric hindrance from the chain can slow reactions at the terminal bromine. Comparative studies with shorter-chain analogs (e.g., 1-bromohexane) show reduced reaction rates but improved regioselectivity in cross-coupling reactions .
Q. What mechanistic insights explain the regioselectivity of this compound in alkylation reactions?
The bromine atom’s position at the hexane terminus promotes preferential attack by nucleophiles (e.g., amines, thiols) via an SN2 mechanism. ’s analysis of bromine chloride addition to alkenes suggests that steric and electronic factors dominate: the anti-Markovnikov product is favored in less polar solvents (e.g., CCl4), while polar solvents (e.g., methanol) increase Markovnikov selectivity . For this compound, the polyether chain may act as a directing group in transition-metal-catalyzed reactions.
Q. What challenges arise in quantifying trace impurities of this compound in pharmaceutical intermediates?
- Detection Limits : Low volatility complicates GC-MS analysis; HPLC with UV/vis (λ ~210 nm) or charged aerosol detection (CAD) is preferred .
- Matrix Effects : Co-eluting excipients in drug formulations require orthogonal methods (e.g., LC-MS/MS) for specificity.
- Reference Standards : Biosynth-grade impurities (e.g., Vilanterol Impurity 8, CAS 91692-05-6) are critical for calibration .
- Sample Preparation : Solid-phase extraction (SPE) using C18 columns isolates the compound from complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
